molecular formula C13H11NO2 B160514 Methyl 5-phenylnicotinate CAS No. 10177-13-6

Methyl 5-phenylnicotinate

Cat. No.: B160514
CAS No.: 10177-13-6
M. Wt: 213.23 g/mol
InChI Key: CJXJQNNSSJBPBF-UHFFFAOYSA-N
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Description

Methyl 5-phenylnicotinate is an organic compound with the molecular formula C₁₃H₁₁NO₂. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and a phenyl group is attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Scientific Research Applications

Methyl 5-phenylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Safety and Hazards

Methyl 5-phenylnicotinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a high GI absorption, is BBB permeant, and acts as an inhibitor for CYP1A2 and CYP2C19 enzymes . These properties suggest that Methyl 5-phenylnicotinate may interact with various enzymes, proteins, and other biomolecules in the body, influencing biochemical reactions.

Molecular Mechanism

It is known to act as an inhibitor for CYP1A2 and CYP2C19 enzymes , suggesting that it may exert its effects at the molecular level through enzyme inhibition

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-phenylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-phenylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-phenylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Methyl 5-phenylnicotinate is unique due to the presence of a phenyl group attached to the pyridine ring, which imparts distinct chemical and biological properties. Compared to methyl nicotinate, it exhibits enhanced lipophilicity and potential for greater biological activity. The phenyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXJQNNSSJBPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602513
Record name Methyl 5-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10177-13-6
Record name Methyl 5-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-phenylnicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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